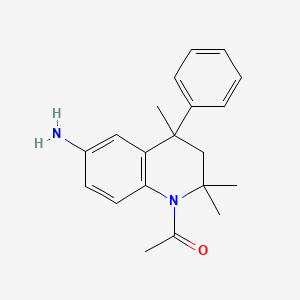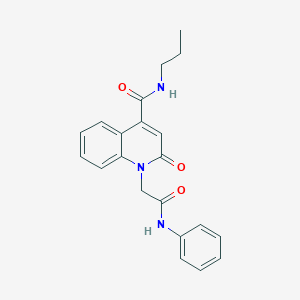![molecular formula C18H16N4O4S2 B4986116 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide CAS No. 5971-01-7](/img/structure/B4986116.png)
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide, commonly known as ATB-346, is a drug that has been developed to treat pain and inflammation. The drug is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to reduce the side effects associated with traditional NSAIDs. ATB-346 is a prodrug that is metabolized in the body to release its active form, which then acts on the target site.
作用機序
ATB-346 works by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause pain and inflammation. Unlike traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides, ATB-346 selectively targets COX-2 and does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
ATB-346 has been found to have a number of biochemical and physiological effects. Studies have shown that ATB-346 reduces the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and increases the production of anti-inflammatory cytokines, such as IL-10. Additionally, ATB-346 has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the major advantages of using ATB-346 in lab experiments is its superior safety profile compared to traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides. ATB-346 does not cause gastrointestinal bleeding and ulcers, which can be a major limitation of using traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides in lab experiments. Additionally, ATB-346 has been found to be effective in reducing pain and inflammation in animal models of arthritis and inflammatory bowel disease, making it a useful tool for studying these conditions.
One limitation of using ATB-346 in lab experiments is its cost, as it is more expensive than traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides. Additionally, ATB-346 may not be suitable for all experimental conditions, as it selectively targets COX-2 and does not inhibit the activity of COX-1.
将来の方向性
There are several future directions for research on ATB-346. One area of research is the development of new formulations of the drug that can improve its bioavailability and efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of ATB-346 in humans. Finally, there is a need for more studies to investigate the potential therapeutic effects of ATB-346 on other inflammatory conditions, such as multiple sclerosis and Alzheimer's disease.
合成法
ATB-346 is synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process starts with the reaction of 4-aminobenzenesulfonyl chloride with N-acetylanthranilic acid to form the intermediate compound, which is then reacted with thioamide to form the final product, ATB-346.
科学的研究の応用
ATB-346 has been extensively studied for its potential therapeutic effects on pain and inflammation. Scientific research has shown that ATB-346 has a superior safety profile compared to traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides, as it does not cause gastrointestinal bleeding and ulcers. Additionally, ATB-346 has been found to be effective in reducing pain and inflammation in animal models of arthritis and inflammatory bowel disease.
特性
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12(23)20-14-5-7-16(8-6-14)28(25,26)22-15-4-2-3-13(11-15)17(24)21-18-19-9-10-27-18/h2-11,22H,1H3,(H,20,23)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPZPYOONBRADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367267 |
Source


|
| Record name | STK156324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide | |
CAS RN |
5971-01-7 |
Source


|
| Record name | STK156324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)


![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)
![(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986060.png)
![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4986070.png)
![1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
![methyl (2,6-dichloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4986085.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)



![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)